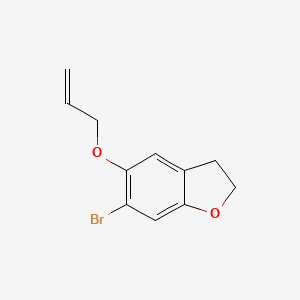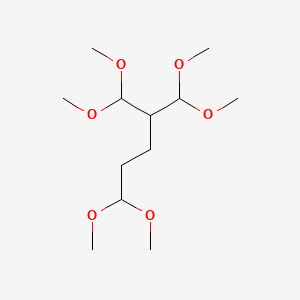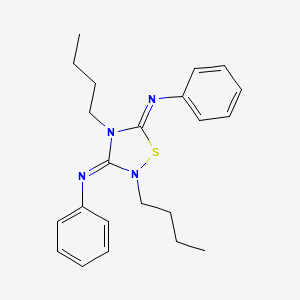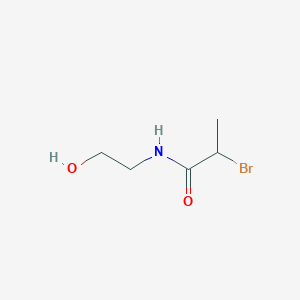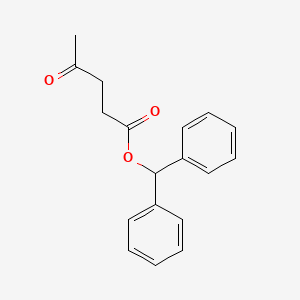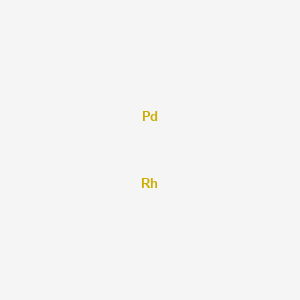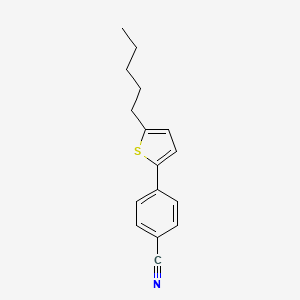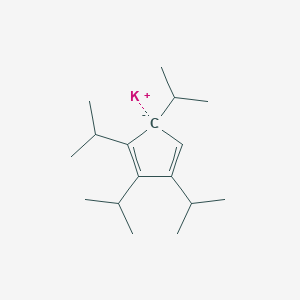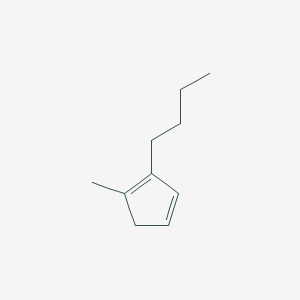
2-Butyl-1-methylcyclopenta-1,3-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butyl-1-methylcyclopenta-1,3-diene is an organic compound with the molecular formula C₁₀H₁₆ It is a derivative of cyclopentadiene, characterized by the presence of butyl and methyl substituents on the cyclopentadiene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-1-methylcyclopenta-1,3-diene can be achieved through several methods. One common approach involves the alkylation of cyclopentadiene with butyl and methyl halides under basic conditions. This reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the cyclopentadiene, followed by the addition of the alkyl halides .
Industrial Production Methods
Industrial production of this compound may involve the use of catalytic processes to enhance yield and selectivity. For example, nickel-catalyzed reductive coupling of unsymmetrical internal alkynes has been reported as an efficient method for synthesizing highly substituted 1,3-dienes . This method offers high atom and step economy, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Butyl-1-methylcyclopenta-1,3-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or ketones using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.
Reduction: Hydrogenation of the double bonds in this compound can be achieved using catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Common Reagents and Conditions
Oxidation: m-CPBA, potassium permanganate
Reduction: Hydrogen gas, Pd/C catalyst
Substitution: Halogens, acids, and bases
Major Products Formed
Oxidation: Epoxides, ketones
Reduction: Saturated hydrocarbons
Substitution: Halogenated derivatives, alkylated products
Scientific Research Applications
2-Butyl-1-methylcyclopenta-1,3-diene has several applications in scientific research:
Mechanism of Action
The mechanism by which 2-Butyl-1-methylcyclopenta-1,3-diene exerts its effects depends on the specific reaction or applicationThe molecular targets and pathways involved can vary, but often include interactions with enzymes, receptors, and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
Cyclopentadiene: The parent compound, which lacks the butyl and methyl substituents.
1,3-Butadiene: A simpler conjugated diene with industrial significance.
Isoprene: Another conjugated diene used in the production of synthetic rubber.
Uniqueness
2-Butyl-1-methylcyclopenta-1,3-diene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other dienes. The presence of butyl and methyl groups can influence the compound’s stability, solubility, and overall reactivity, making it a valuable compound for specialized applications .
Properties
CAS No. |
169063-49-4 |
|---|---|
Molecular Formula |
C10H16 |
Molecular Weight |
136.23 g/mol |
IUPAC Name |
2-butyl-1-methylcyclopenta-1,3-diene |
InChI |
InChI=1S/C10H16/c1-3-4-7-10-8-5-6-9(10)2/h5,8H,3-4,6-7H2,1-2H3 |
InChI Key |
NTIKKWJKGISRPD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(CC=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


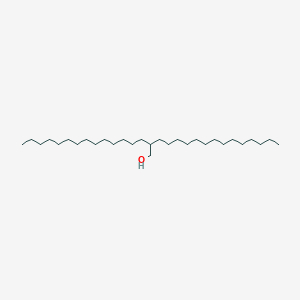
![1,3,4-Oxadiazole, 2,2'-(1,4-phenylene)bis[5-[4-(decyloxy)phenyl]-](/img/structure/B14273778.png)
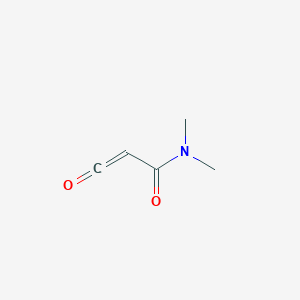
![2,2-Dimethyl-1,7-dioxaspiro[5.5]undec-4-ene](/img/structure/B14273787.png)
